molecular formula C6H8N2O2 B1354640 1,4-Dimethyl-1H-imidazole-5-carboxylic acid CAS No. 78449-67-9

1,4-Dimethyl-1H-imidazole-5-carboxylic acid

Cat. No.: B1354640
CAS No.: 78449-67-9
M. Wt: 140.14 g/mol
InChI Key: OPSKQGQJCODPET-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-1H-imidazole-5-carboxylic acid” is a derivative of imidazole that contains an imidazole group and a carboxylate group . The molecular formula is C6H8N2O2 .


Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1C(C(O)=O)=C©N=C1 .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields .


Physical and Chemical Properties Analysis

“this compound” is a solid with a melting point of 210-215 °C . Its empirical formula is C6H8N2O2 .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Dimethyl Derivatives of Imidazolinone Herbicides : The dimethyl derivatives of various imidazolinone herbicides, including compounds with structural similarities to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, were synthesized and characterized. These derivatives facilitated the development of gas chromatographic methods for analyzing trace levels of these herbicides in environmental samples such as water, soybeans, and soil (Anisuzzaman et al., 2000).

Reactivity with Styrene Oxide : The reaction between the potassium salt of dimethyl imidazole-4,5-dicarboxylate and styrene oxide was explored, leading to the production of compounds with potential relevance in various chemical synthesis applications (Cooper & Irwin, 1975).

Chemical Reactions and Mechanisms

Synthesis of 4H-Imidazoles : The study explored reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-Acidic Heterocycles, leading to the synthesis of 4H-Imidazoles, demonstrating the versatility of dimethyl-imidazole derivatives in synthesizing complex heterocyclic compounds (Mukherjee-Müller et al., 1979).

Formation of Imidazo[4,5-b]pyridin Derivatives : A novel synthetic route involving the heating of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with ethyl benzoyl acetate was developed, leading to the formation of 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, highlighting the synthetic potential of dimethyl-imidazole derivatives in creating structurally diverse heterocyclic compounds (Lis et al., 1990).

Advanced Applications

Process Intensification in Flow Synthesis : A high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids was presented. This process highlights the application of dimethyl-imidazole derivatives in the synthesis of key building blocks for pharmaceuticals, demonstrating the method's efficiency and environmental benefits (Carneiro et al., 2015).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

3,5-dimethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)8(2)3-7-4/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSKQGQJCODPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506851
Record name 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78449-67-9
Record name 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl-1H-imidazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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